2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoprop-2-enyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9(12)7-10-5-4-6-11(8-10)13(2)3/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLNTLRTDXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbon-Bromine Bond Formation in Propene Systems
Creating the C-Br bond at the allylic position—the carbon atom adjacent to the double bond—requires methods that are selective and avoid unwanted reactions with the alkene functionality. pearson.comopenochem.org
Direct bromination at the allylic position is a powerful strategy for introducing bromine into a propene system. chadsprep.com The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.com This method, known as allylic bromination or the Wohl-Ziegler reaction, operates via a free radical chain mechanism. masterorganicchemistry.comlibretexts.org
The reaction is typically initiated by light (hν) or a radical initiator, which causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.comyoutube.com This bromine radical then abstracts a hydrogen atom from the allylic position of the propene substrate, forming a resonance-stabilized allylic radical. youtube.com This radical intermediate is a key feature, as its stability directs the regioselectivity of the reaction. chemistrysteps.com The allylic radical then reacts with a molecule of molecular bromine (Br₂) to form the final allylic bromide product and another bromine radical, which continues the chain reaction. chadsprep.comyoutube.com
A crucial aspect of using NBS is that it maintains a very low, constant concentration of Br₂ in the reaction medium. masterorganicchemistry.comlibretexts.org This is achieved through the reaction of NBS with the hydrogen bromide (HBr) byproduct formed during the hydrogen abstraction step. chemistrysteps.com This low concentration of Br₂ is essential to favor the radical substitution pathway over the competing electrophilic addition of bromine across the double bond, which would yield an unwanted dibromide product. chadsprep.commasterorganicchemistry.com
If the resonance structures of the intermediate allylic radical are not equivalent, a mixture of regioisomeric products can be formed. chadsprep.comyoutube.commasterorganicchemistry.com Therefore, for the synthesis of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene, the precursor would ideally be 3-(3-(dimethylamino)phenyl)prop-1-ene, where hydrogen abstraction leads to a resonance-stabilized radical, and subsequent reaction with bromine yields the desired product.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration source of bromine radicals and molecular bromine. | masterorganicchemistry.comlibretexts.org |
| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | Inert solvent that does not participate in the radical reaction. | libretexts.org |
| Initiator | UV light (hν) or a radical initiator (e.g., AIBN, benzoyl peroxide) | Initiates the reaction by promoting the homolytic cleavage of the N-Br bond. | youtube.com |
| Temperature | Typically reflux or elevated temperatures | Provides the energy needed for radical formation and propagation. | pearson.com |
An alternative to direct bromination involves the conversion of a precursor containing a hydroxyl or ether group at the allylic position. The most common method in this category is the halogenation of a precursor alcohol, such as 3-(3-(dimethylamino)phenyl)prop-2-en-1-ol.
Primary and secondary alcohols can be effectively converted to their corresponding alkyl bromides using phosphorus tribromide (PBr₃). chemistrysteps.comlibretexts.orglibretexts.org This reaction is generally preferred over using hydrobromic acid (HBr) as it proceeds under milder conditions and minimizes the risk of carbocation rearrangements. libretexts.orgmasterorganicchemistry.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This converts the hydroxyl group into a good leaving group (an O-PBr₂ species). masterorganicchemistry.com The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a classic Sₙ2 reaction. chemistrysteps.comcommonorganicchemistry.com This backside attack results in an inversion of stereochemistry at the carbon center, if it is chiral. masterorganicchemistry.com
The conversion of allylic ethers to allylic bromides is less direct. It often involves a two-step process where the ether is first cleaved to yield the corresponding alcohol, which is then subsequently halogenated as described above. organic-chemistry.org Certain reagents, like a mixture of trihaloboranes, can trigger a regioselective cleavage of ethers to generate an alcohol and an alkyl bromide. organic-chemistry.org
| Reagent | Mechanism | Key Features | Reference |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Sₙ2 | Works well for 1° and 2° alcohols; proceeds with inversion of stereochemistry; avoids carbocation rearrangements. | chemistrysteps.commasterorganicchemistry.com |
| Thionyl Chloride (SOCl₂) | Sₙ2 or Sₙi | Used for converting alcohols to chlorides; mechanism can lead to inversion (with pyridine) or retention (Sₙi). | libretexts.orglibretexts.org |
| Hydrobromic Acid (HBr) | Sₙ1 or Sₙ2 | Harsh acidic conditions; risk of carbocation formation and rearrangements for 2° and 3° alcohols. | libretexts.org |
Installation of the N,N-Dimethylamino Phenyl Moiety
The introduction of the N,N-dimethylamino group onto the phenyl ring is another key synthetic step. This can be accomplished either by forming the C-N bond on a pre-existing phenylpropene skeleton or by starting with a precursor that already contains this moiety.
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides (or triflates) and amines. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, one could envision coupling an appropriate aryl halide, such as 3-(2-bromoprop-2-en-1-yl)bromobenzene, with dimethylamine (B145610).
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. wikipedia.orglibretexts.org The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. researchgate.netacs.org A variety of sterically hindered and electron-rich ligands have been developed to improve the scope and efficiency of this transformation. libretexts.orgorganic-chemistry.org
| Ligand Name | Abbreviation | Structural Class | Reference |
|---|---|---|---|
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate Biaryl Phosphine | libretexts.org |
| Xantphos | - | Bidentate Phosphine | nih.gov |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Bulky Monophosphine (Biaryl) | organic-chemistry.org |
| RuPhos | - | Bulky Monophosphine (Biaryl) | libretexts.org |
Nucleophilic aromatic substitution (SₙAr) provides another route to install the dimethylamino group. libretexts.org This reaction involves the attack of a nucleophile (dimethylamine) on an aryl halide, replacing the halide. libretexts.org However, unlike nucleophilic substitution on aliphatic carbons, the SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. libretexts.org
The mechanism proceeds via an addition-elimination pathway, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Due to the high volatility of dimethylamine and the often high temperatures required, a practical approach involves the in situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF), often assisted by a base. nih.govacs.orgacs.org This method avoids the need to handle gaseous dimethylamine directly. acs.org
Perhaps the most straightforward strategy involves starting with a commercially available or easily synthesized precursor that already contains the N,N-dimethylamino phenyl moiety. A prime candidate for such a precursor is 3-(dimethylamino)benzaldehyde (B1293425). chemicalbook.com This approach simplifies the synthesis by focusing on the construction of the 2-bromo-1-propene side chain.
The Wittig reaction is an excellent method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.com To construct the desired propene chain, 3-(dimethylamino)benzaldehyde could be reacted with a suitable Wittig reagent, such as one generated from (2-bromoethyl)triphenylphosphonium bromide. However, a more common approach would be to first form the allyl group and then brominate it. For instance, reacting the aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-(N,N-dimethylamino)styrene. A subsequent reaction, perhaps a Vilsmeier-Haack type formylation followed by reduction and bromination, or a more direct C-C bond formation followed by elimination and bromination, would be required.
A more direct two-step sequence would be:
Wittig Reaction: React 3-(dimethylamino)benzaldehyde with methyltriphenylphosphonium (B96628) bromide and a strong base to form 1-(dimethylamino)-3-vinylbenzene.
Allylic Bromination: Treat the resulting vinylbenzene derivative with N-bromosuccinimide (NBS) and a radical initiator to install the bromine at the allylic position, yielding the target compound. This sequence leverages well-established, high-yielding reactions to efficiently construct the molecule. lumenlearning.commasterorganicchemistry.com
Stereoselective Synthesis of Isomers and Related Structural Variants
The stereoselective synthesis of derivatives of this compound is a critical area of research, enabling the preparation of specific isomers with defined three-dimensional arrangements. This control is paramount for investigating structure-activity relationships in various chemical and biological contexts.
Control of Olefin Geometry (E/Z Isomerism)
The geometry of the double bond in this compound, designated as E (entgegen) or Z (zusammen), can significantly influence its physical, chemical, and biological properties. The control over E/Z isomerism is a key challenge in the synthesis of this and related compounds. Various synthetic strategies can be employed to selectively favor the formation of one isomer over the other.
One of the most versatile methods for constructing trisubstituted alkenes with control over stereochemistry is the Heck reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alkene. In a hypothetical synthesis of the target compound, this could involve the reaction of 3-bromo-N,N-dimethylaniline with 2-bromo-1-propene or a related allyl bromide derivative. The E/Z selectivity of the Heck reaction is influenced by several factors, including the nature of the catalyst, the ligands employed, the solvent, and the specific reactants. For instance, the use of bulky phosphine ligands on the palladium catalyst can sterically direct the course of the reaction to favor one isomer. chemrxiv.org
Another approach involves elimination reactions . For example, the dehydrobromination of a suitable 1,2-dibromo-3-[(3-N,N-dimethylamino)phenyl]propane precursor could yield the desired alkene. The stereochemical outcome of such an elimination (E2 mechanism) is dictated by the conformation of the substrate and the choice of base. Bulky bases tend to favor the formation of the less sterically hindered E-isomer.
Furthermore, Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for stereoselective alkene synthesis. While typically used to form a double bond, variations of these reactions could be adapted to synthesize precursors to the target molecule with a predefined olefin geometry.
The table below summarizes hypothetical reaction parameters and their expected influence on the E/Z selectivity in the synthesis of this compound, based on established principles of organic synthesis.
| Synthetic Method | Key Parameters Influencing E/Z Selectivity | Expected Predominant Isomer |
| Heck Reaction | Ligand size, solvent polarity, temperature | E or Z depending on conditions |
| Elimination Reaction | Base size, leaving group, solvent | E with bulky bases |
| Wittig-type Reactions | Nature of the ylide and aldehyde/ketone | E or Z depending on reagents |
It is important to note that the actual stereochemical outcome would need to be determined experimentally for the specific synthesis of this compound.
Chiral Induction in Analogs and Derivatives
While this compound itself is achiral, the introduction of a chiral center is a key consideration in the synthesis of its analogs and derivatives. Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other. This can be achieved through various asymmetric synthesis strategies.
One prominent method is the use of chiral catalysts in reactions such as asymmetric allylic alkylation. acs.org For instance, a prochiral nucleophile could be reacted with a suitable allylic precursor in the presence of a transition metal complex bearing a chiral ligand. The chiral environment created by the ligand would favor the formation of one enantiomer of the product. nih.gov
Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed. For example, a chiral alcohol could be used to esterify a carboxylic acid precursor, and this chiral ester could then be elaborated into a chiral analog of the target molecule.
Substrate-controlled synthesis is also a viable strategy, where the existing chirality in a starting material directs the stereochemistry of subsequent transformations. For example, starting from a chiral pool molecule, such as an amino acid or a terpene, a synthetic sequence could be devised to produce a chiral analog of this compound.
The development of chiral analogs of this compound is of significant interest for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or material properties.
The following table outlines potential strategies for chiral induction in the synthesis of analogs of this compound.
| Strategy for Chiral Induction | Description | Example Application |
| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Asymmetric allylic alkylation with a palladium-chiral phosphine complex. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Evans asymmetric alkylation using a chiral oxazolidinone auxiliary. |
| Substrate Control | Utilization of a chiral starting material to direct subsequent stereocenters. | Synthesis starting from a naturally occurring chiral molecule like an amino acid. |
The successful application of these methods would allow for the synthesis of a diverse range of chiral derivatives of this compound, opening avenues for the exploration of their stereochemistry-dependent properties.
Reaction Mechanisms and Reactivity Profiles
Electrophilic and Nucleophilic Behavior of the Bromoalkene Moiety
The bromoalkene portion of the molecule, specifically the 2-bromo-1-propene unit, is a versatile functional group that can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions and the nature of the reacting species.
Structurally, the presence of a π-bond allows the alkene to act as a nucleophile, donating electron density in reactions such as electrophilic additions. chemrxiv.org The π electrons are susceptible to attack by electrophiles. chemguide.co.uk In a typical reaction with an electrophile like elemental bromine (Br₂), the π bond of the alkene attacks the bromine molecule, which becomes polarized as it approaches. chemguide.co.ukchemguide.co.uk This leads to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. pearson.comstudyx.ai
Conversely, the bromoalkene moiety also possesses electrophilic centers. The carbon atom bonded to the bromine is susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the bromine atom can make the double bond itself electrophilic and prone to nucleophilic addition reactions. chemrxiv.org The sulfur atom in sulfenic acid, for example, is electrophilic and subject to attack by various nucleophiles. nih.gov Similarly, electron-deficient alkenes can react with nucleophiles. nih.gov
| Behavior | Reactive Site | Description | Typical Reactions |
|---|---|---|---|
| Nucleophilic | C=C π-bond | The electron-rich π-bond can attack electrophilic species. | Electrophilic Addition |
| Electrophilic | Carbon bonded to Bromine | The carbon atom is electron-deficient due to the electronegativity of bromine, making it a target for nucleophiles. | Nucleophilic Vinylic Substitution |
| Electrophilic | C=C π-bond | The overall electron density of the double bond is reduced by the bromine, allowing for nucleophilic attack. | Michael Addition (Nucleophilic Conjugate Addition) |
The position of the bromine atom directly on the double bond defines it as a vinylic halide. Vinylic halides are known to be significantly less reactive than their alkyl halide counterparts in nucleophilic substitution reactions. Both S_N1 and S_N2 mechanisms are generally disfavored. An S_N1 reaction is hindered because the resulting vinylic cation is highly unstable. An S_N2 reaction is difficult due to the increased steric hindrance of the double bond and the high energy required for a nucleophile to attack the sp²-hybridized carbon from the backside.
Allylic reactivity, in contrast, refers to the reactivity at the carbon atom adjacent to the double bond. In the case of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene, the allylic position is the benzylic CH₂ group. While the molecule itself is a vinylic bromide, substitution reactions at the allylic position, such as those occurring under radical conditions (e.g., high temperature or UV light), are a theoretical possibility for related structures, though electrophilic addition to the double bond is typically the more favored pathway under ionic conditions. studyx.ai
The bromine atom exerts a significant electronic influence on the adjacent carbon-carbon double bond. As a halogen, bromine is highly electronegative and withdraws electron density from the double bond through the sigma bonds. This is known as a negative inductive effect (-I effect).
This electron withdrawal has two primary consequences:
Deactivation towards Electrophiles : The inductive withdrawal of electron density by the bromine atom makes the π-bond less electron-rich, and therefore less nucleophilic. This deactivates the alkene towards electrophilic addition reactions when compared to a simple, unsubstituted alkene like propene. chemguide.co.uk
The approach of a π-bond can induce a dipole in a nonpolar molecule like Br₂, initiating a reaction. chemguide.co.uk In this molecule, the bromine atom is an integral part, creating a permanent polarization that defines its reactivity.
Transformations Involving the N,N-Dimethylamino Group
The N,N-dimethylamino group (-N(CH₃)₂) is a powerful functional group that strongly influences the reactivity of the entire molecule, particularly the aromatic ring. It is a tertiary amine, and the lone pair of electrons on the nitrogen atom is central to its chemical behavior. learncbse.in
The N,N-dimethylamino group is a potent electron-donating group (EDG), also known as an activating group, in the context of electrophilic aromatic substitution. wikipedia.org Its influence stems from the ability of the nitrogen's lone pair to be delocalized into the π-system of the phenyl ring. This is a positive mesomeric or resonance effect (+M effect).
Resonance Effect (+M) : The nitrogen atom donates its lone pair of electrons to the aromatic ring, increasing the electron density at the ortho and para positions. This delocalization is a powerful activating effect. masterorganicchemistry.com
Inductive Effect (-I) : Due to the higher electronegativity of nitrogen compared to carbon, the amino group also exerts a weak electron-withdrawing inductive effect.
However, the resonance effect is significantly stronger than the inductive effect. The net result is a strong activation of the phenyl ring, making it much more nucleophilic and reactive towards electrophiles than benzene (B151609) itself. latech.edu This increased electron density is concentrated at the ortho and para positions relative to the amino group, directing incoming electrophiles to these sites. wikipedia.org
| Electronic Effect | Type | Description | Impact on Reactivity |
|---|---|---|---|
| Resonance (Mesomeric) | +M (Donating) | Lone pair on nitrogen delocalizes into the aromatic π-system. | Strongly activates the ring, increases nucleophilicity. Directs electrophiles to ortho/para positions. |
| Inductive | -I (Withdrawing) | Nitrogen's electronegativity pulls electron density from the ring through the sigma bond. | Weakly deactivates the ring. This effect is overshadowed by the resonance effect. |
The nucleophilic character of the nitrogen atom's lone pair allows the N,N-dimethylamino group to participate in various reactions.
Intermolecular Reactions : As a Lewis base, the N,N-dimethylamino group can react with a wide range of external electrophiles. It can be protonated by acids, alkylated by alkyl halides, and participate in various coupling reactions. interchim.fr For instance, tertiary amines can be synthesized from primary or secondary amines using aldehydes. nih.gov The dimethylamino group itself can be a target for transformation, such as through nickel-catalyzed C-N borylation, which converts it into a more versatile functional group. nih.gov
Intramolecular Reactions : The proximity of the nucleophilic N,N-dimethylamino group to the electrophilic bromoalkene side chain within the same molecule creates the potential for intramolecular reactions. Studies on related systems, such as peri-substituted naphthalenes, have shown that a dimethylamino group can interact with and even form a bond with a nearby polarized alkene. rsc.orgrsc.org This type of intramolecular nucleophilic attack could potentially lead to the formation of a cyclic structure, such as an azepine ring, especially if the alkene is further activated. rsc.orgrsc.org Such interactions can significantly alter the chemical properties of the involved functional groups. rsc.org
Reactivity of the Phenyl Ring and Side Chain Interactions
The N,N-dimethylamino group is a powerful activating ortho-, para-director. wikipedia.org The bromo-propene side chain is likely to be a deactivating group due to the electron-withdrawing nature of the vinylic bromine, and it would typically be an ortho-, para-director. In electrophilic aromatic substitution, the directing and activating effects of the substituents must be considered together. The powerful activating nature of the N,N-dimethylamino group will dominate the reactivity of the ring, directing incoming electrophiles primarily to its ortho positions (positions 2 and 4) and its para position (position 6).
The bulky side chain at position 1 may exert steric hindrance, potentially influencing the regioselectivity of substitution. Attack at position 2 might be sterically hindered, favoring substitution at positions 4 and 6.
The term "side chain interactions" primarily refers to the potential for intramolecular reactions between the two substituents. As discussed, the most significant potential interaction is the nucleophilic attack of the amino group's lone pair onto the electrophilic bromoalkene moiety. rsc.orgrsc.org The flexibility of the propyl side chain allows these two functional groups to approach each other in a conformation that could facilitate such a cyclization reaction under appropriate conditions.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like benzene and its derivatives. libretexts.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.org
In the case of this compound, the phenyl ring is disubstituted. The outcome of an EAS reaction is dictated by the directing effects of the two existing substituents: the N,N-dimethylamino group and the 2-bromo-3-phenyl-1-propene (B7723676) group.
N,N-dimethylamino group: This group is a powerful activating substituent. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the ring's electron density and making it highly nucleophilic. askfilo.comfiveable.me This strong electron-donating resonance effect makes the N,N-dimethylamino group a potent ortho, para-director.
2-Bromo-3-phenyl-1-propene group: This substituent is classified as an alkyl halide group. It is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the electronegative bromine atom. However, its directing influence is overridden by the much stronger activating effect of the N,N-dimethylamino group.
The directing influences of the two groups are cooperative, or reinforcing. msu.edu The powerful ortho, para-directing N,N-dimethylamino group strongly favors electrophilic attack at the positions ortho and para to it. The 2-bromo-3-phenyl-1-propene group is located at the meta position relative to the dimethylamino group. Consequently, the primary sites for electrophilic attack are the two ortho positions and one para position relative to the highly activating N,N-dimethylamino group.
Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position of Attack | Relation to N,N-dimethylamino | Relation to Propene Group | Activation/Deactivation | Predicted Outcome |
|---|---|---|---|---|
| C2 | Ortho | Ortho | Strongly Activated | Major Product (sterics permitting) |
| C4 | Para | Ortho | Strongly Activated | Major Product |
| C6 | Ortho | Para | Strongly Activated | Major Product (sterics permitting) |
Steric and Electronic Effects of Substituents
Both steric and electronic factors play a crucial role in determining the precise outcome of electrophilic substitution reactions.
Steric Effects: Steric hindrance can significantly influence the regioselectivity of the reaction. While electronic effects activate all three ortho and para positions, the relative bulk of the substituents can make some positions less accessible to the incoming electrophile. youtube.com
The 2-bromo-3-phenyl-1-propene group: This is a relatively bulky substituent and will sterically hinder attack at the adjacent ortho positions.
The N,N-dimethylamino group: While less bulky than the propene side chain, it can also exert steric influence. Furthermore, the presence of a bulky group at an ortho position can cause the N,N-dimethylamino group to twist out of the plane of the benzene ring. mdpi.combartleby.com This twisting disrupts the orbital overlap necessary for resonance, thereby diminishing its activating effect. askfilo.com
Considering these factors, electrophilic attack is most likely to occur at the para position relative to the N,N-dimethylamino group. This position is electronically activated but is the most sterically accessible, remote from both substituents. Attack at the ortho positions is also electronically favored but may be reduced due to steric hindrance.
Investigating Rearrangement Pathways (e.g., Carbocation Rearrangements)
Carbocation rearrangements are plausible when considering reactions that involve the 2-bromo-3-phenyl-1-propene side chain, particularly those that proceed through a carbocation intermediate.
Rearrangement of the Allylic Side Chain: The side chain of the molecule is an allylic bromide. Allylic systems are known to form resonance-stabilized carbocations. chemistrysteps.com If the bromine atom is removed by a Lewis acid (for instance, during a Friedel-Crafts alkylation reaction where this molecule acts as the alkylating agent) or if the double bond is protonated, a carbocation intermediate can form.
For example, the loss of the bromide ion would generate a resonance-stabilized allylic carbocation. The positive charge would be delocalized over two carbon atoms of the propene chain. A subsequent attack by a nucleophile could then occur at either of these electron-deficient carbons, leading to a mixture of constitutional isomers. One of these products would have a rearranged carbon skeleton relative to the starting material. masterorganicchemistry.comwinona.edu
Pathways in Electrophilic Addition to the Side Chain: Electrophilic addition of an acid like HBr to the side-chain double bond would also proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the carbon atom that already has more hydrogen atoms (C1), forming a more stable secondary carbocation at C2. chemguide.co.ukchemguide.co.uk This secondary carbocation is also allylic and benzylic, which would further stabilize it. However, the presence of the adjacent bromine atom could lead to the formation of a bridged bromonium ion intermediate. Subsequent nucleophilic attack could lead to different regioisomers. Allylic rearrangements are a common feature in such reactions, potentially leading to the formation of isomeric products where the double bond has shifted. rsc.orgstackexchange.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These calculations, typically employing methods like Density Functional Theory (DFT), provide a foundational understanding of the molecule's properties.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene molecule must be determined. This process, known as geometrical optimization, involves finding the minimum energy structure on the potential energy surface. For flexible molecules, a conformational analysis is crucial to identify different stable isomers, or rotamers, that may exist. researchgate.netnih.gov This analysis is performed by systematically rotating the rotatable bonds within the molecule and calculating the energy of each conformation. The results can reveal the most stable conformer and the energy barriers between different conformations. nih.gov
Illustrative Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data)
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.34 |
| C2-Br | 1.90 |
| C2-C3 | 1.50 |
| C3-C4 (phenyl) | 1.51 |
| C-N | 1.37 |
| Bond Angles (°) ** | |
| C1-C2-C3 | 125.0 |
| Br-C2-C3 | 115.0 |
| C2-C3-C4 (phenyl) | 112.0 |
| Dihedral Angles (°) ** | |
| C1-C2-C3-C4 (phenyl) | 120.0 |
| C3-C4-C9(phenyl)-N | 15.0 |
This data is illustrative and represents typical values that would be obtained from a geometrical optimization calculation.
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of this. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. conicet.gov.arnih.gov A smaller gap suggests that the molecule is more likely to be reactive. scirp.org The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net
Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
This data is illustrative and represents typical values that would be obtained from an electronic structure calculation.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, connecting reactants to products.
By calculating the energies of reactants, products, and transition states, the activation energy for a reaction can be determined. This activation energy is crucial for understanding the kinetics of the reaction, i.e., how fast the reaction will proceed. kaust.edu.sa Various computational methods can be used to locate transition state structures. q-chem.comarxiv.org These calculations can help to predict the feasibility of a proposed reaction pathway and can be used to compare the rates of competing reactions.
Illustrative Energetics for a Hypothetical Reaction of this compound (Hypothetical Data)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -10.0 |
This data is illustrative and represents typical values that would be obtained from a reaction pathway calculation.
For reactions that are catalyzed, computational modeling can be used to elucidate the entire catalytic cycle. This involves calculating the structure and energy of each intermediate and transition state in the cycle. This level of detail can provide insights into the role of the catalyst and can help in the design of more efficient catalysts. While no specific catalytic cycles involving this compound are detailed in the provided search context, the principles of modeling such cycles are well-established.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting various spectroscopic properties of a molecule. These predictions can be compared with experimental data to validate both the computational method and the experimental structure determination.
Predicted spectroscopic data, such as NMR chemical shifts, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.org Vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can also be computed. scirp.org Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT) calculations. conicet.gov.ar These theoretical spectra can aid in the interpretation of experimental spectra and the structural characterization of the compound.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not presently available.
While research exists on compounds with similar structural motifs (such as bromo-phenyl groups or N,N-dimethylamino-phenyl moieties within chalcone (B49325) or other frameworks), this information does not directly apply to the specific molecular structure and properties of this compound.
Therefore, it is not possible to provide scientifically accurate and validated data for the following requested analyses for this specific compound:
Vibrational Frequency Calculations (Infrared, Raman)
Electronic Absorption and Emission Spectra Modeling (UV-Vis, Fluorescence)
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
Natural Bond Orbital (NBO) Analysis
Advanced Spectroscopic and Analytical Research Applications
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidaion and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic study of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene. longdom.org Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, while specialized techniques can elucidate reaction mechanisms and preferred conformations. pageplace.de
In a typical ¹H NMR spectrum, distinct signals would be expected for the vinylic protons, the benzylic protons, the aromatic protons, and the N-methyl protons. The chemical shifts and coupling constants of the vinylic protons are diagnostic of the double bond's stereochemistry. Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis by identifying protons that are close in space. This would reveal the preferred orientation of the phenyl ring relative to the propene backbone.
For mechanistic studies, NMR is used to monitor the progress of reactions. For instance, in a substitution or coupling reaction, the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time to determine reaction kinetics. nih.gov In reactions involving organometallic reagents, such as the formation of a Grignard reagent, NMR can characterize the resulting species and follow their subsequent transformations. acs.orgcaltech.edunih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic (=CH₂) | 5.5 - 6.0 | Doublet, Doublet |
| Benzylic (-CH₂-) | 3.6 - 3.8 | Singlet |
| Aromatic (Ar-H) | 6.5 - 7.3 | Multiplet |
| N-Methyl (-N(CH₃)₂) | 2.9 - 3.1 | Singlet |
Utilization of Mass Spectrometry (MS) in Complex Mixture Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique for identifying this compound and analyzing its presence in complex mixtures. nih.govbohrium.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the unambiguous identification of the compound based on its retention time and its unique mass-to-charge ratio (m/z).
The mass spectrum of the compound would show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a key signature for identifying bromo-compounds in a mixture. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the compound's identity.
MS is also highly effective for real-time reaction monitoring. hzdr.de Techniques such as electrospray ionization (ESI-MS) can be used to directly sample a reaction mixture over time. This allows researchers to track the consumption of the allylic bromide and the formation of intermediates and products, providing critical insights into reaction kinetics and mechanisms, such as in Grignard reactions where organomagnesium intermediates are formed. mt.com
Advanced Vibrational Spectroscopy (e.g., SERS, FT-Raman) for In Situ Studies
Vibrational spectroscopy, including Fourier-transform Raman (FT-Raman) and Surface-Enhanced Raman Scattering (SERS), provides detailed "fingerprint" information about the molecular structure and bonding of this compound. ictp.it These techniques are non-destructive and can be used for in situ analysis. nih.gov
FT-Raman spectroscopy would reveal characteristic vibrational modes for the molecule, such as the C=C stretching of the propene unit, various aromatic ring vibrations, the C-Br stretching frequency, and modes associated with the N,N-dimethylamino group.
SERS offers a significant advantage in sensitivity, capable of detecting molecules at extremely low concentrations. youtube.comnih.gov This technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman signal. youtube.comnih.gov For this compound, the interaction of the aromatic ring and the lone pair of electrons on the nitrogen atom with the metal surface would likely lead to a strong SERS effect. researchgate.net This allows for in situ monitoring of surface-catalyzed reactions or the detection of trace amounts of the compound in complex environments. arxiv.orgnih.gov
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Alkene C=C Stretch | 1620 - 1680 |
| Aromatic Ring C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
While the specific crystal structure of this compound is not widely reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of closely related bromo-substituted phenylpropene derivatives provides valuable insights into the expected structural features. nih.govnih.govmdpi.comgrowingscience.com
Single-crystal X-ray diffraction analysis would determine exact bond lengths, bond angles, and torsion angles. This data would confirm the geometry of the double bond and reveal the conformation of the molecule in the crystal lattice, including the dihedral angle between the phenyl ring and the propene unit. Intermolecular interactions, such as π–π stacking or other non-covalent interactions, which dictate the crystal packing, can also be identified. nih.govnih.gov Such structural information is fundamental for understanding the compound's physical properties and reactivity. For example, the crystal structure of 2-bromo-1-(5-oxido-3-phenyl-1,2,3-oxadiazolium-4-yl)-3-phenylprop-2-en-1-one, a related compound, shows a Z configuration for the C=C bond and reveals specific intramolecular and intermolecular hydrogen bonds that stabilize its structure. nih.gov
Table 3: Representative Crystallographic Data for a Related Bromo-phenylpropene Derivative (C₁₇H₁₁BrN₂O₃) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.0512 |
| b (Å) | 5.9887 |
| c (Å) | 22.3940 |
| β (°) | 129.444 |
| Volume (ų) | 1558.80 |
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography is the cornerstone for the separation and purity assessment of synthesized organic compounds like this compound. nih.govjournalagent.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. shawnee.edu
HPLC is particularly well-suited for the analysis of this compound due to its relatively low volatility and moderate polarity. journalagent.com A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water mixture, would effectively separate the compound from starting materials, byproducts, and other impurities. lcms.cz A UV detector would be highly effective for detection, given the presence of the chromophoric phenyl ring. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. oup.com.au
GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. nih.gov This method offers excellent separation efficiency and provides mass spectral data for confident peak identification. mdpi.com For preparative purposes, column chromatography using silica (B1680970) gel is typically used to purify the compound after its synthesis. mdpi.comnih.gov
Structure Reactivity and Structure Property Relationship Investigations
Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity
The reactivity of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene is governed by the cumulative electronic and steric influences of its substituents: the N,N-dimethylamino group, the phenyl ring, the vinyl group, and the bromine atom.
Electronic Effects: These effects modulate electron density across the molecule, influencing its susceptibility to attack by electrophiles or nucleophiles. They are broadly categorized into inductive and resonance effects. studypug.com
N,N-Dimethylamino Group: This group is a potent electron-donating group (EDG). wikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring through a strong positive resonance (+M) effect. This significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. valpo.edu The two methyl groups also exert a weak positive inductive (+I) effect, further pushing electron density towards the nitrogen. brainly.in
Phenyl and Vinyl Groups: The vinyl group attached to the phenyl ring creates a conjugated π-system. The vinyl group itself acts as an electron-donating group by resonance, which further activates the aromatic ring. cmu.edu This extended conjugation allows for the delocalization of electron density from the amino group across both the aromatic and vinylic systems.
Bromo Group: The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive (-I) effect, polarizing the C-Br bond and decreasing electron density at the vinylic carbon to which it is attached.
Steric Effects: These arise from the spatial arrangement of atoms and can hinder or facilitate reactions by controlling access to reactive sites. osti.govuky.edu
N,N-Dimethylamino Group: The two methyl groups on the nitrogen atom create significant steric bulk. This can influence the regioselectivity of reactions on the aromatic ring by hindering attack at the ortho positions. researchgate.net In some N,N-dimethylaniline derivatives with bulky ortho substituents, steric strain can force the dimethylamino group to rotate out of the plane of the ring, inhibiting resonance. doubtnut.com
2-Bromo-1-propene Group: The entire substituent attached to the phenyl ring is sterically demanding. The bromine atom and the adjacent methylene-phenyl group can impede the approach of reagents to the double bond. In nucleophilic substitution reactions, such as an SN2' (allylic) substitution, steric hindrance at the reaction center can significantly reduce the reaction rate. wikipedia.org
| Substituent | Electronic Effect (Inductive/Resonance) | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| -N(CH₃)₂ | Strongly Donating (+M, +I) | High | Activates aromatic ring; directs ortho/para; can sterically hinder ortho positions. |
| -C₆H₄- (Phenyl) | Donating/Withdrawing (context-dependent) | High | Enables extended conjugation; provides steric bulk. |
| -C(Br)=CH₂ (Vinylic Bromide) | Withdrawing (-I from Br) | Moderate | Deactivates the double bond towards electrophilic attack; provides a leaving group for substitution reactions. |
Conformational Dynamics and their Impact on Reactivity
The three-dimensional shape and flexibility, or conformational dynamics, of this compound are critical in determining its reactivity. The molecule possesses several single bonds around which rotation can occur, leading to various conformers with different energies and spatial arrangements.
Key rotational bonds include:
The bond between the phenyl ring and the allylic carbon (C-C).
The bond between the allylic carbon and the vinylic carbon (C-C).
The bond between the nitrogen and the phenyl ring (N-C).
Rotation around the phenyl-allylic carbon bond dictates the orientation of the propene group relative to the aromatic ring. A co-planar arrangement would maximize π-orbital overlap, facilitating electronic communication between the aromatic and vinylic systems. However, steric clashes between the ortho hydrogens of the phenyl ring and the substituents on the propene chain may force a twisted conformation, reducing conjugation.
The conformation around the allylic system is particularly crucial for its reactivity. Allylic strain, a type of steric strain arising from interactions between substituents on an alkene and an adjacent allylic group, can dictate the most stable conformer. wikipedia.orgnih.gov In this molecule, interactions between the bulky phenyl group at the allylic position and the bromine atom on the double bond will favor specific rotational conformations to minimize steric repulsion. nih.gov This preferred conformation can significantly influence the stereochemical outcome of reactions, such as allylic substitutions or rearrangements, by controlling the trajectory of an incoming reagent. bohrium.com For example, in an SN2' reaction, the nucleophile must approach the terminal carbon of the double bond from a specific angle relative to the leaving group (bromine), a process that is highly dependent on the ground-state conformation of the allylic system. wikipedia.org
Influence of Aromatic and Vinylic Systems on Electron Density Redistribution
The interaction between the aromatic ring and the vinylic system leads to a significant redistribution of electron density throughout the molecule, a consequence of the extended conjugated π-system. The powerful electron-donating N,N-dimethylamino group is the primary driver of this redistribution.
Via its positive mesomeric (+M) effect, the nitrogen atom's lone pair increases the electron density within the phenyl ring. This effect is not confined to the ring; the electron density is further relayed into the attached vinylic system. This delocalization can be visualized through resonance structures where a negative charge is placed on the terminal carbon of the double bond, indicating increased nucleophilicity at this position. This extended conjugation effectively creates a larger, more polarizable electron cloud. researchgate.net
This redistribution has several consequences for reactivity:
Aromatic Ring: The ring becomes highly activated towards electrophilic attack at the positions ortho and para to the amino group.
Vinylic System: The terminal carbon of the double bond (CH₂) becomes more electron-rich, making it a potential site for electrophilic attack. Conversely, the carbon atom bonded to the bromine becomes more electron-deficient due to bromine's inductive withdrawal, making it a potential site for nucleophilic attack, especially in substitution reactions where bromine acts as a leaving group.
Correlation of Computational Metrics (e.g., HOMO-LUMO Gap, MEP) with Experimental Observations
Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules. Metrics such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and the Molecular Electrostatic Potential (MEP) are particularly insightful. ajchem-a.com
HOMO-LUMO Gap: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. researchgate.net A small gap suggests that the molecule is easily excitable, corresponding to high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large gap indicates high stability. researchgate.net
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the strong electron-donating N,N-dimethylamino group would significantly raise the energy of the HOMO, localizing it primarily on the amino group and the electron-rich aromatic ring.
LUMO: Represents the lowest energy orbital available to accept electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is likely to have significant contributions from the vinylic system, particularly the C-Br bond, due to the electronegativity of bromine. The presence of the strong EDG is expected to raise the HOMO energy, leading to a relatively small HOMO-LUMO gap and suggesting that the molecule is chemically reactive. studypug.comwuxiapptec.com
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzene (B151609) | -6.75 | -0.95 | 5.80 | Moderate |
| Aniline | -5.50 | -0.80 | 4.70 | High |
| N,N-Dimethylaniline | -5.15 | -0.75 | 4.40 | Very High |
| 2-Bromo-3-phenyl-1-propene (B7723676) (Hypothetical) | -6.50 | -1.20 | 5.30 | Moderate-High |
Note: Values are representative and intended for illustrative comparison of electronic trends. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is color-coded to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. wolfram.comresearchgate.netresearchgate.net
Negative Regions (Red/Yellow): These are sites susceptible to electrophilic attack. For the target molecule, the most intense negative potential would be expected around the nitrogen atom of the dimethylamino group due to its lone pair. The π-system of the aromatic ring, enriched by the amino group, would also show a negative potential.
Positive Regions (Blue): These are sites susceptible to nucleophilic attack. Positive potential would be expected around the hydrogen atoms and potentially near the bromine atom, reflecting the electron-withdrawing nature of the halogen.
An MEP map would visually confirm the electronic effects discussed previously, highlighting the nucleophilic character of the aromatic ring and amino group, and identifying potential sites for various chemical reactions.
Advanced Synthetic Applications and Derivatives Chemistry
Utilization as a Building Block in Complex Molecule Synthesis
Detailed research findings on the specific use of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene as a building block in the synthesis of complex molecules are not extensively available in publicly accessible scientific literature. However, the structural features of the compound suggest its potential utility in various synthetic transformations. The presence of a vinyl bromide, a benzylic position, and a functionalized aromatic ring provides multiple reactive sites for the construction of more elaborate molecular architectures.
Formation of Carbon-Carbon Bonds (e.g., Cross-Coupling Reactions)
The vinyl bromide moiety in this compound is a suitable functional group for participating in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples utilizing this particular substrate are not readily found, analogous structures are widely used in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond at the site of the bromine atom.
Heck Coupling: Reaction with alkenes to introduce the substituted phenylpropene unit onto another molecule.
Sonogashira Coupling: Reaction with terminal alkynes to form a conjugated enyne system.
Stille Coupling: Reaction with organostannanes.
Negishi Coupling: Reaction with organozinc reagents.
The N,N-dimethylamino group on the phenyl ring can potentially influence the electronic properties of the aromatic system and, consequently, the reactivity of the vinyl bromide in these transformations.
Below is a hypothetical data table illustrating potential cross-coupling reactions, based on the general reactivity of vinyl bromides.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Moiety | Catalyst/Conditions (General) |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted phenylpropene | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |
| Heck | Alkene (e.g., Styrene) | Diene system | Pd(OAc)₂, phosphine (B1218219) ligand, base |
| Sonogashira | Terminal alkyne | Conjugated enyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |
Introduction of the Propene-Bromide Moiety
The entire 2-bromo-1-propene unit attached to the (3-N,N-dimethylamino)phenyl ring can be introduced into a target molecule. This could be achieved through reactions that form the bond between the phenyl ring and the propene unit. For instance, a Wittig-type reaction or a Grignard reaction involving a suitable precursor could potentially be employed to construct this moiety during a synthetic sequence.
Applications in Polymer Chemistry (Excluding Biological Polymers)
Specific studies detailing the application of this compound in polymer chemistry are not prominent in the available literature. However, its chemical structure suggests potential roles in this field.
Monomer in Specific Polymerization Reactions
The vinyl group in this compound could potentially act as a monomer in certain types of polymerization reactions. The reactivity of the double bond would be a key factor in determining its suitability for polymerization. Due to potential steric hindrance and the presence of the bromo substituent, it might not undergo conventional free-radical polymerization as readily as simpler alkenes. However, it could be a candidate for controlled polymerization techniques or copolymerization with other monomers to introduce specific functionalities into the polymer chain.
Functionalization of Polymeric Materials
A more likely application in polymer chemistry is the use of this compound as a functionalizing agent for existing polymers. The reactive vinyl bromide can be used to attach this moiety onto a polymer backbone through post-polymerization modification. This would impart the properties of the N,N-dimethylamino phenyl propene group to the polymer, such as altering its solubility, electronic properties, or providing a site for further chemical transformations.
The table below outlines a hypothetical scenario for the functionalization of a generic polymer with hydroxyl side chains.
| Polymer Backbone | Functionalization Reaction | Reagent | Resulting Polymer Functionality |
| Polymer with -OH groups | Williamson Ether Synthesis | This compound | Pendant N,N-dimethylamino phenyl propene ether linkages |
Synthesis of Heterocyclic Compounds Incorporating Structural Units
The presence of both an electrophilic allylic bromide and a latent nucleophilic center, following potential transformations, within "this compound" offers intriguing possibilities for the construction of heterocyclic ring systems. These systems are foundational in medicinal chemistry and materials science.
The synthesis of highly substituted pyridines is a significant goal in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. nih.gov While direct conversion of "this compound" into a pyridine ring is not a one-step process, it can serve as a key building block in established multi-step pyridine syntheses. One plausible approach involves its use in a cascade reaction. For instance, a copper-catalyzed cross-coupling of an appropriate alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate could be employed, followed by electrocyclization and air oxidation to yield a highly substituted pyridine. nih.gov
Another potential route is through a variation of the Bohlmann-Rahtz pyridine synthesis, which traditionally involves the condensation of enamines with alkynones. The allylic bromide moiety of "this compound" could be leveraged to first form a more complex intermediate that then undergoes cyclization to a pyridine derivative.
A three-component synthesis of polysubstituted pyridines has been developed, which relies on the Diels-Alder reactions of 2-azadienes. nih.gov It is conceivable that "this compound" could be functionalized to participate in such a reaction, leading to a pyridine ring bearing the (3-N,N-dimethylamino)phenyl moiety.
| Pyridine Synthesis Strategy | Potential Role of this compound | Key Reaction Type | Typical Yields for Analogs |
| Cascade Reaction | Precursor to a substituted alkenylboronic acid or a component in a multi-step sequence. | Cu-catalyzed cross-coupling, electrocyclization. nih.gov | 43-91% nih.gov |
| Bohlmann-Rahtz Variation | Functionalized to form an enamine or alkynone precursor. | Condensation, cyclization. | Varies widely. |
| Aza-Diels-Alder Reaction | Modified to act as a dienophile or part of the diene precursor. | [4+2] Cycloaddition. nih.gov | Average 28% over 4-5 steps. nih.gov |
The reactivity of the allylic bromide in "this compound" lends itself to the synthesis of various other nitrogen-containing heterocycles through cyclization reactions. For instance, reaction with primary amines or other nitrogen nucleophiles could lead to the formation of five or six-membered rings.
One potential application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. bhu.ac.in The classical synthesis involves the cyclization of 2-aminopyridines with phenacyl bromides. bhu.ac.in While not a direct analog, the reactivity of the bromo-propene unit could be harnessed in a similar cyclization strategy with appropriate nitrogen-containing precursors. Green synthesis approaches using reusable catalysts like activated fly ash have been reported for similar transformations. nih.gov
Furthermore, the synthesis of pyrrole derivatives, which are also important nitrogen heterocycles, can be achieved through various cascade reactions involving alkynes. nih.govorganic-chemistry.org "this compound" could be converted to a suitable alkyne precursor to participate in such atom-economic syntheses.
| Heterocycle Target | Synthetic Approach | Potential Role of this compound |
| Imidazo[1,2-a]pyridines | Cyclization with 2-aminopyridine derivatives. | Serves as an electrophilic component. bhu.ac.innih.gov |
| Pyrroles | Cascade reaction from alkyne precursors. nih.govorganic-chemistry.org | Can be transformed into a necessary alkyne starting material. nih.govorganic-chemistry.org |
| Quinolines | Intramolecular cyclization of 2-alkenylanilides. | Could be a precursor for the 2-alkenylanilide. |
Development of Novel Organometallic Complexes or Catalysts
The formation of organometallic complexes with allylic substrates is a well-established area of research, particularly with transition metals like palladium and copper. "this compound," as a substituted cinnamyl bromide derivative, is an excellent candidate for the formation of such complexes. The N,N-dimethylamino group can also act as a coordinating ligand, potentially leading to the formation of stable, chelated organometallic species.
Copper-catalyzed asymmetric allylic alkylation of cinnamyl bromides with Grignard reagents is a known transformation where an organometallic intermediate is key. acs.org The use of chiral ligands in these reactions can lead to high enantioselectivity. nih.gov It is plausible that "this compound" could form a chiral organocopper complex in the presence of a suitable chiral ligand, which could then be used in asymmetric synthesis.
Furthermore, indium-mediated Barbier-type allylations represent another avenue for the formation of organometallic intermediates. nih.gov The reaction of "this compound" with indium could generate an allylindium species, which could then react with various electrophiles.
The development of such organometallic complexes is of interest for their potential applications in catalysis. The electronic properties of the (3-N,N-dimethylamino)phenyl group could influence the reactivity and selectivity of the metallic center.
| Metal | Reaction Type | Potential Complex/Intermediate | Potential Application |
| Copper | Asymmetric Allylic Alkylation. acs.org | Chiral Allyl-Copper Complex. | Asymmetric C-C bond formation. nih.gov |
| Palladium | Allylic Substitution. | π-Allyl Palladium Complex. | Catalytic cross-coupling reactions. |
| Indium | Barbier-type Allylation. nih.gov | Allylindium(III) Species. nih.gov | Nucleophilic addition to carbonyls. nih.gov |
Future Directions and Emerging Research Avenues
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. frontiersin.org For the synthesis of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene, these principles can be applied to develop more sustainable routes that minimize waste, avoid hazardous solvents, and improve energy efficiency. frontiersin.orgunive.it Traditional syntheses might rely on multi-step processes with significant waste generation. In contrast, greener approaches focus on maximizing atom economy and utilizing environmentally benign reagents and conditions.
One potential green synthetic strategy could involve the use of eco-friendly solvents, such as ionic liquids or supercritical fluids, which can offer benefits in terms of recyclability and reduced toxicity. frontiersin.org For instance, the key condensation step to form the carbon skeleton could be performed using a recyclable catalyst in a solvent-free or aqueous medium. Ball milling is another technique that could be explored for derivatizing the chalcone (B49325) scaffold, facilitating reactions with minimal solvent use. nih.gov The bromination step, often a source of hazardous byproducts, could be made greener by using reagents like sodium bromide with an in-situ oxidizing agent, which provides a high-yield route to dibromoalkanes while avoiding more toxic brominating agents.
Below is a comparative table illustrating a hypothetical traditional versus a green synthetic approach.
| Feature | Hypothetical Traditional Route | Hypothetical Green Chemistry Route |
| Solvents | Chlorinated solvents (e.g., Dichloromethane), Dimethylformamide (DMF) | Water, 2-Methyltetrahydrofuran (2-MeTHF), Ionic Liquids, or solvent-free conditions. |
| Catalysts | Stoichiometric strong bases (e.g., n-BuLi), homogeneous catalysts | Recyclable solid-supported catalysts, biocatalysts, Brønsted acidic ionic liquids. frontiersin.org |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) with a catalytic activator, or a mixture of Sodium Bromide and an oxidant. |
| Energy Input | High-temperature reflux | Microwave irradiation, ultrasonication, or ambient temperature reactions. nih.gov |
| Waste Profile | High E-Factor (Environmental Factor), significant solvent and reagent waste. | Low E-Factor, focus on catalyst and solvent recycling, minimal byproduct formation. |
Flow Chemistry and Continuous Processing for Scale-Up in Research
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scale-up, safety, and process control. mdpi.comresearchgate.net This technology is becoming increasingly important in the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs). researchgate.netnih.gov The synthesis of this compound is well-suited for adaptation to a continuous flow process.
A multi-step flow synthesis could be designed where reagents are pumped through a series of reactors, with purification and analysis steps integrated into the line. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mdpi.com For potentially hazardous reactions, such as those involving unstable intermediates or highly exothermic steps, microreactors provide superior heat and mass transfer, significantly improving safety. nih.gov For example, an unstable reagent could be generated in-situ and immediately consumed in the next step, avoiding its accumulation. nih.gov A telescoped continuous process avoids the need for isolation and purification of intermediates, saving time, reducing solvent use, and minimizing manual handling.
The table below outlines potential parameters for a conceptual multi-step flow synthesis of the target compound.
| Synthesis Step | Reactor Type | Temperature (°C) | Residence Time | Key Advantages in Flow |
| Carbon-Carbon Bond Formation | Packed-Bed Reactor (with solid catalyst) | 25 - 100 | 5 - 20 min | Efficient catalyst use, easy product separation, high throughput. |
| Allylic Bromination | Microreactor (PFA or glass) | 0 - 50 | < 2 min | Superior heat exchange for exothermic reaction, safe handling of reactive intermediates, precise control. mdpi.com |
| In-line Purification | Liquid-Liquid Separator / Scavenger Resin Cartridge | Ambient | 1 - 5 min | Automated workup, removal of byproducts and excess reagents without batch extraction. mdpi.com |
Photocatalytic and Electrocatalytic Transformations
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. researchgate.net The structure of this compound, containing an allylic bromide, is an excellent substrate for a variety of photocatalytic transformations. These reactions are typically initiated by a photocatalyst, such as [Ru(bpy)₃]²⁺, upon absorption of visible light. researchgate.net
The allylic bromide moiety could be used in photoredox-catalyzed cross-coupling reactions to introduce new functional groups. For example, coupling with boronic acids (a photo-Suzuki reaction), amines, or thiols could generate a diverse library of derivatives. Furthermore, the electron-rich N,N-dimethylamino group could participate in single-electron transfer (SET) processes, potentially opening up novel reaction pathways for intramolecular cyclizations or other complex transformations. Electrocatalysis offers a complementary approach, using electrical current to drive redox reactions, often with high selectivity and without the need for chemical oxidants or reductants.
Potential photocatalytic applications are summarized in the table below.
| Reaction Type | Potential Coupling Partner | Catalyst System | Light Source | Potential Product Class |
| Photo-Suzuki Coupling | Aryl/Vinyl Boronic Acids | [Ru(bpy)₃]²⁺ or Iridium-based catalyst + Base | Blue LED | 1,3-Diarylpropenes |
| Photo-Giese Reaction | Electron-deficient alkenes | Fac-Ir(ppy)₃ | Blue or White LED | Functionalized allylic compounds |
| C-N Cross-Coupling | Primary/Secondary Amines | Organic Dye (e.g., Eosin Y) + Base | Green LED | Substituted allylic amines |
| Reductive Dehalogenation | Hantzsch Ester | [Ru(bpy)₃]²⁺ | Blue LED | 3-[(3-N,N-dimethylamino)phenyl]-1-propene |
Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
Computer-aided synthesis planning (CASP) tools, driven by AI, can perform complex retrosynthetic analysis to propose multiple viable synthetic routes from commercially available starting materials. nih.govchemrxiv.org These programs leverage vast reaction databases to suggest disconnections that a human chemist might overlook. synthiaonline.com Beyond route design, ML models can predict the reactivity of specific functional groups under various conditions. chemrxiv.org For the target compound, a model could predict the regioselectivity and stereoselectivity of reactions at the allylic position or predict the likelihood of success for a given photocatalytic coupling partner. cmu.edu This predictive power reduces the need for extensive empirical screening, saving time and resources. rsc.org
The application of AI and ML in the context of the target compound can be categorized as follows:
| Application Area | AI/ML Tool | Function | Potential Impact |
| Synthesis Design | Retrosynthesis Software (e.g., ReTReK, Synthia®) | Proposes novel and efficient synthetic pathways from simple precursors. nih.govsynthiaonline.com | Discovery of more cost-effective and sustainable manufacturing routes. |
| Reaction Optimization | Bayesian Optimization / Active Learning Algorithms | Iteratively suggests experiments to rapidly find optimal reaction conditions (yield, selectivity). nih.gov | Faster development of high-yielding synthetic steps with fewer experiments. |
| Reactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) / Deep Learning Models | Predicts reaction outcomes, barrier heights, and potential side products for new substrates. chemrxiv.orgcmu.edursc.org | Prioritization of high-probability reactions; risk assessment for reaction feasibility. |
| Property Prediction | ML Interatomic Potentials (MLIPs) | Computes molecular properties, such as thermodynamic stability and conformational energies. cmu.edu | Better understanding of the compound's physical and chemical characteristics. |
Q & A
Q. What are the common synthetic routes for 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Bromination of Propenyl Precursors : Reacting 3-[(3-N,N-dimethylamino)phenyl]-1-propene with bromine (Br₂) in dichloromethane at 0–5°C minimizes side reactions (e.g., over-bromination). Yield depends on stoichiometric control and inert atmosphere .
- Mannich Reaction : Using acetophenone derivatives, dimethylamine hydrochloride, and formaldehyde in ethanol under reflux produces intermediates that can be brominated. Temperature and catalyst selection (e.g., HCl) are critical for regioselectivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted starting materials. Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine-induced deshielding at C2, dimethylamino group splitting patterns). 2D-COSY resolves coupling in the propenyl chain .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between the phenyl and propenyl groups. SHELXL refinement resolves disorder in the dimethylamino group .
- UV-Vis Spectroscopy : π→π* transitions in the propenyl system (~250–300 nm) and charge-transfer bands from bromine to the aromatic ring are observed .
Q. What are the predominant reaction pathways observed under varying conditions (e.g., nucleophilic substitution, oxidation)?
Methodological Answer:
- Nucleophilic Substitution : Bromine at C2 undergoes SN₂ displacement with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the dimethylamino group reduces reactivity at C3 .
- Oxidation : Ozonolysis cleaves the propenyl double bond, yielding aldehydes. Controlled oxidation with KMnO₄ produces ketones, but over-oxidation to carboxylic acids occurs at higher temperatures .
- Electrophilic Addition : Halogens (Cl₂, I₂) add to the double bond, with regioselectivity influenced by the electron-donating dimethylamino group .
Advanced Research Questions
Q. How can DFT calculations be optimized to predict nonlinear optical (NLO) properties and electronic transitions in this brominated propenyl system?
Methodological Answer:
- Basis Sets : B3LYP/6-311++G(d,p) accurately models hyperpolarizability (β) and dipole moments. Solvent effects (PCM model) improve agreement with experimental UV-Vis data .
- NLO Analysis : Second-order perturbation theory in NBO identifies charge-transfer interactions (e.g., bromine→phenyl). Polarizability tensors predict β values >50×10⁻³⁰ esu, suggesting NLO applications .
- TD-DFT : Calculated excitation energies (S₀→S₁) correlate with UV-Vis peaks (error <5 nm). Include spin-orbit coupling for bromine’s heavy-atom effect .
Q. What strategies resolve contradictions between experimental crystallographic data and computational molecular geometry predictions?
Methodological Answer:
- Refinement Protocols : SHELXL’s TWIN/BASF commands address twinning in crystals. Hydrogen bonding networks (e.g., C-H⋯Br) are validated via Hirshfeld surface analysis .
- DFT Geometry Optimization : Compare gas-phase DFT structures with X-ray data. Discrepancies in bond angles (e.g., C-C-Br) often arise from crystal packing effects .
- Dynamical Correction : Apply Bader’s QTAIM to electron density maps, resolving ambiguous positions of the dimethylamino group .
Q. What mechanistic insights explain the compound’s biological activity, particularly regarding halogen bonding and π-π interactions with biomolecular targets?
Methodological Answer:
- Halogen Bonding : Bromine acts as a σ-hole donor, interacting with protein backbone carbonyls (e.g., in kinase enzymes). Docking studies (AutoDock Vina) show binding energy <−8 kcal/mol .
- π-π Stacking : The phenyl ring engages with aromatic residues (e.g., Phe, Tyr) in hydrophobic pockets. MD simulations (AMBER) quantify stacking stability over 50-ns trajectories .
- Enzyme Inhibition : Competitive assays (e.g., IC₅₀ measurements) reveal inhibition of cytochrome P450 isoforms via heme iron coordination by the dimethylamino group .
Q. How does the presence of both bromine and dimethylamino groups influence regioselectivity in cross-coupling reactions compared to mono-substituted analogs?
Methodological Answer:
- Suzuki-Miyaura Coupling : Bromine at C2 directs palladium insertion, while the dimethylamino group deactivates C3 via resonance. Yields drop by ~20% compared to mono-brominated analogs .
- Buchwald-Hartwig Amination : Dimethylamino groups hinder C-N bond formation at C3. Use bulky ligands (XPhos) to suppress side reactions .
- Comparative Reactivity : Hammett σ⁺ values show bromine (−0.26) and dimethylamino (+0.12) have opposing electronic effects, complicating predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
